3,6-Dioxa-8-mercaptooctan-1-ol
CAS No.: 56282-36-1
Cat. No.: VC0545230
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol
Purity: >90% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56282-36-1 |
---|---|
Molecular Formula | C6H14O3S |
Molecular Weight | 166.24 g/mol |
IUPAC Name | 2-[2-(2-sulfanylethoxy)ethoxy]ethanol |
Standard InChI | InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 |
Standard InChI Key | KXSLUQUKENLMJW-UHFFFAOYSA-N |
SMILES | C(COCCOCCS)O |
Canonical SMILES | C(COCCOCCS)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
3,6-Dioxa-8-mercaptooctan-1-ol is a linear PEG derivative with the systematic IUPAC name 2-[2-(2-sulfanylethoxy)ethoxy]ethanol. Its structure comprises a hydroxyl-terminated PEG chain (three ethylene oxide units) and a terminal thiol (-SH) group, linked via ether bonds. The SMILES notation and InChIKey KXSLUQUKENLMJW-UHFFFAOYSA-N
provide unambiguous representations of its connectivity.
Table 1: Core Chemical Properties
Property | Value | Source Reference |
---|---|---|
CAS Number | 56282-36-1 | |
Molecular Formula | ||
Molecular Weight | 166.24 g/mol | |
Appearance | Clear, colorless oil | |
Boiling Point | 100°C at 0.1 Torr | |
Solubility | DMSO, Chloroform, Methanol |
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is synthesized through stepwise PEGylation reactions. A common approach involves:
-
Etherification: Coupling ethylene oxide units to a thiol-containing precursor.
-
Terminal Functionalization: Introducing the hydroxyl group via nucleophilic substitution or oxidation .
The process emphasizes control over PEG chain length to ensure uniformity, critical for applications requiring precise molecular spacing.
Vendor | Purity | Price (USD) | Quantity |
---|---|---|---|
TRC | >95% | 120 | 10 mg |
Usbiological | >95% | 460 | 25 mg |
Clinivex | >97% | N/A | 25 mg |
MySkinRecipes | 97% | N/A | Custom |
Applications in Research and Technology
Bioconjugation and Drug Delivery
The thiol group’s affinity for maleimide, gold surfaces, and vinyl sulfones enables covalent attachment to antibodies, proteins, and nanoparticles . For example, Sano et al. (2013) demonstrated its utility in optimizing monoclonal antibody-indocyanine green conjugates for optical imaging, where short PEG linkers enhanced target specificity and reduced steric hindrance. Similarly, Harrison et al. (2016) utilized it to functionalize gold nanoparticles, achieving stable mixed monolayers for targeted drug delivery.
Materials Science and Surface Engineering
In nanotechnology, the compound serves as a crosslinker for self-assembled monolayers (SAMs) on gold and silver substrates. Its hydroxyl group permits further derivatization with fluorophores, biotin, or other ligands, enabling multiplexed sensor platforms .
Antiviral Research
Future Directions and Challenges
Expanding Bioconjugation Toolkit
Advances in click chemistry and bioorthogonal reactions may leverage the compound’s dual functionality for novel drug delivery systems. Challenges include minimizing batch-to-batch variability in PEG chain length, which impacts reproducibility in clinical applications.
Environmental and Regulatory Aspects
As industrial adoption grows, assessing ecotoxicological impacts of PEG-thiol byproducts will be critical. Regulatory agencies may impose stricter guidelines on nanoparticle conjugates derived from this compound.
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